![molecular formula C48H44N6O6 B026652 N2-Tritylolmesartan medoxomil CAS No. 1020157-01-0](/img/structure/B26652.png)
N2-Tritylolmesartan medoxomil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N2-Tritylolmesartan medoxomil” is a compound with the molecular formula C48H44N6O6 . It is related to Olmesartan medoxomil, an angiotensin receptor blocker (ARB) used in the treatment of hypertension .
Molecular Structure Analysis
The molecular structure of “N2-Tritylolmesartan medoxomil” is complex, with a molecular weight of 800.9 g/mol . The IUPAC name for the compound is (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5- (2-hydroxypropan-2-yl)-2-propyl-3- [ [4- [2- (2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
.
Physical And Chemical Properties Analysis
“N2-Tritylolmesartan medoxomil” has a molecular weight of 800.9 g/mol . Other physical and chemical properties specific to “N2-Tritylolmesartan medoxomil” are not detailed in the available literature.
Applications De Recherche Scientifique
Synthesis and Characterization of Impurities
N2-TOM is used in the synthesis of Olmesartan Medoxomil (OM) , an antihypertensive medication. During the synthesis process, N2-TOM serves as a key intermediate .
Crystallographic Studies
The molecular structure of N2-TOM has been elucidated using single-crystal X-ray diffraction (SCXRD) . These studies have revealed that N2-TOM exists exclusively as one of two possible regioisomers . This information is vital for the correct naming and understanding of the compound’s chemical properties.
Optimization of Antihypertensive Formulations
N2-TOM is instrumental in developing optimized formulations of OM for enhanced bioavailability and therapeutic efficacy. By adjusting the synthesis process and formulation, researchers aim to improve the drug’s performance as an antihypertensive agent .
Transdermal Delivery Systems
Research has been conducted to develop transdermal oleogel formulations containing OM, derived from N2-TOM, to improve bioavailability and reduce side effects. This application is particularly promising for patients with low tolerance for oral medications .
Pharmacological Evaluation
N2-TOM-related compounds are evaluated for their pharmacological effects, such as blood pressure control and heart rate regulation. These studies are essential for confirming the therapeutic potential of OM and its derivatives .
Prodrug Design and Development
N2-TOM plays a role in the design and development of prodrugs. Prodrugs are compounds that undergo metabolic conversion to become an active pharmaceutical ingredient. N2-TOM’s involvement in the synthesis of OM showcases its importance in creating effective prodrug systems .
Mécanisme D'action
Mode of Action
N2-Tritylolmesartan medoxomil works by selectively binding to the AT1 receptor, thereby preventing the protein angiotensin II from binding and exerting its hypertensive effects . Angiotensin II is a potent vasoconstrictor, which means it narrows the blood vessels and increases blood pressure. By blocking the action of angiotensin II, N2-Tritylolmesartan medoxomil helps to relax and widen the blood vessels, reducing blood pressure .
Pharmacokinetics
The pharmacokinetics of N2-Tritylolmesartan medoxomil are similar to those of Olmesartan. It is well described by a two-compartment linear pharmacokinetic model with first-order absorption and an absorption lag-time . The clearance of Olmesartan is influenced by factors such as age, bodyweight, sex, patient status, and renal function . Severe renal impairment could cause a clearance decrease of ≥30%; older age, lower bodyweight, and being female were determinants of lower clearance but their effects on Olmesartan clearance were within 20% .
Propriétés
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-52-54(51-44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYFOXOGKNDKRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Tritylolmesartan medoxomil | |
CAS RN |
1020157-01-0 |
Source
|
Record name | N2-Tritylolmesartan medoxomil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020157010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-TRITYLOLMESARTAN MEDOXOMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIU4Z454AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.